molecular formula C20H23BrN2O3S B11342289 N-(2-bromophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(2-bromophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11342289
M. Wt: 451.4 g/mol
InChI Key: QLKHSCNGLCMNNO-UHFFFAOYSA-N
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Description

N-(2-BROMOPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a methanesulfonyl group, and a piperidine-4-carboxamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in different domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BROMOPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the palladium-catalyzed Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides . This reaction is highly enantioselective and involves the use of endo-5-norbornene-2,3-dimethanol to prevent transmetalation of the aryl-palladium complex . The reaction conditions are optimized to tolerate a wide range of functional groups, providing access to an array of oxindoles with excellent enantiomeric excess values .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods to industrial levels.

Chemical Reactions Analysis

Types of Reactions

N-(2-BROMOPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Heck/Suzuki reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Heck/Suzuki reaction produces oxindoles with high enantiomeric excess .

Scientific Research Applications

N-(2-BROMOPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules with potential pharmaceutical applications.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-BROMOPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-BROMOPHENYL)ACETAMIDE: Shares the bromophenyl group but differs in the rest of the structure.

    N-(2-BROMOPHENYL)METHANESULFONAMIDE: Similar sulfonyl group but lacks the piperidine-4-carboxamide moiety.

Uniqueness

N-(2-BROMOPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in scientific research.

Properties

Molecular Formula

C20H23BrN2O3S

Molecular Weight

451.4 g/mol

IUPAC Name

N-(2-bromophenyl)-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H23BrN2O3S/c1-15-6-2-3-7-17(15)14-27(25,26)23-12-10-16(11-13-23)20(24)22-19-9-5-4-8-18(19)21/h2-9,16H,10-14H2,1H3,(H,22,24)

InChI Key

QLKHSCNGLCMNNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3Br

Origin of Product

United States

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